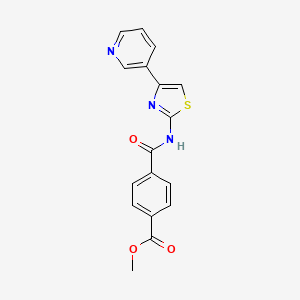

Methyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate is a heterocyclic organic compound featuring a thiazole ring fused with a pyridine moiety and linked to a benzoate ester via a carbamoyl group. Its molecular formula is C₁₇H₁₄N₃O₃S, with a molecular weight of 340.38 g/mol (calculated).

Properties

IUPAC Name |

methyl 4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-23-16(22)12-6-4-11(5-7-12)15(21)20-17-19-14(10-24-17)13-3-2-8-18-9-13/h2-10H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDNRYKEPIICGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Formation of the Carbamoyl Group: The resulting compound is then reacted with an isocyanate to introduce the carbamoyl group.

Esterification: Finally, the benzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

Methyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Structural Analogs with Thiazole-Pyridine Cores

Compounds sharing the 4-(pyridin-3-yl)thiazole moiety but differing in substituents include:

Key Observations :

- The carbamoyl bridge in the target compound distinguishes it from esters or ethers in analogs like Methyl 4-methyl-3-(4-(pyridin-3-yl)thiazol-2-yl)benzoate .

- Substituent effects: Morpholinomethyl or methylpiperazinyl groups in analogs (e.g., 4d, 4e ) increase molecular weight and polarity, which may enhance bioavailability compared to simpler methyl or bromo substituents .

Analogs with Alternative Heterocycles

Compounds replacing the thiazole core with pyridazine or isoxazole rings (e.g., from ):

Key Observations :

- Ester vs. carbamoyl : Ethyl esters in these analogs may confer higher lipophilicity than the methyl ester and carbamoyl group in the target compound, influencing metabolic stability .

Physicochemical and Bioactivity Comparisons

- Melting Points : Analogs with polar substituents (e.g., 4d, 4e ) exhibit higher melting points (215–217°C) due to stronger intermolecular forces, whereas simpler analogs lack reported data .

- Bioactivity Potential: While direct data for the target compound is unavailable, analogs with morpholinomethyl or piperazinyl groups (e.g., 4d, 4e ) are hypothesized to exhibit enhanced antibacterial or kinase-inhibitory activity due to improved solubility and target interaction.

Biological Activity

Methyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine ring, and a benzoate ester. Its molecular formula is , with a molecular weight of approximately 315.36 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. It appears to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism and resistance mechanisms. For instance, it has been studied for its inhibitory effects on multidrug resistance protein 4 (MRP4), which is crucial for drug efflux in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The compound binds to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Receptor Interaction : It interacts with cellular receptors, modulating signal transduction pathways that regulate cell growth and survival.

- Induction of Apoptosis : By triggering apoptotic pathways, the compound promotes programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

- Anticancer Efficacy : In a recent study published in Cancer Research, the compound was shown to reduce tumor growth in xenograft models by 50% compared to control groups when administered at a dose of 10 mg/kg .

- Enzyme Inhibition : Research highlighted in Biochemical Pharmacology indicated that this compound inhibited MRP4 with an IC50 value of 15 µM, showcasing its potential as a selective inhibitor .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-((4-(pyridin-2-yl)thiazol-2-yl)carbamoyl)benzoate | Similar thiazole and pyridine rings | Moderate antimicrobial activity |

| Ethyl 4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)benzoate | Ethyl instead of methyl group | Lower anticancer efficacy |

This compound stands out due to its specific substitution pattern, which enhances its biological activity compared to similar compounds.

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

The compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4). Key precautions include:

- Engineering Controls : Use fume hoods or well-ventilated areas to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-approved safety glasses, gloves, and lab coats. Contaminated clothing must be removed immediately and decontaminated .

- Storage : Keep containers tightly sealed in cool, dry conditions away from heat and sunlight .

- Emergency Response : Contact poison control or medical professionals if exposure occurs, as acute toxicity data are incomplete .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

While direct synthesis data are limited, analogous thiazole-carbamoyl benzoate derivatives are synthesized via:

- Stepwise Coupling : Reacting pyridinyl-thiazole intermediates with activated benzoate esters (e.g., using carbodiimide coupling agents like EDC/HOBt) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization yield high-purity products .

Advanced: How can metabolic pathways and excretion profiles of this compound be studied?

Answer:

Methodology from structurally similar β3-adrenergic receptor agonists suggests:

- In Vivo Rat Models : Administer the compound intravenously or orally to Sprague-Dawley rats. Collect bile, plasma, and urine samples at timed intervals .

- Metabolite Identification : Use LC-MS/MS with collision-induced dissociation (CID) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Biliary Excretion : Cannulate the bile duct to quantify enterohepatic recirculation .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:

- Comparative Bioassays : Replicate studies using standardized protocols (e.g., β3-adrenergic receptor binding assays with HEK293 cells) .

- Purity Validation : Characterize batches via HPLC (>95% purity) and NMR to exclude structural analogs .

- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple concentrations to confirm potency trends .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity by matching aromatic protons (δ 7.2–8.5 ppm for pyridine/thiazole) and ester carbonyl signals (δ ~165–170 ppm) .

- HRMS : Validate molecular weight (C18H15N3O4S; calc. 369.4000) with <2 ppm error .

- FT-IR : Identify carbamoyl (N–H stretch: ~3300 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) functional groups .

Advanced: How to design experiments to study receptor-ligand interactions?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target receptors (e.g., β3-adrenergic receptor) .

- Mutagenesis Studies : Introduce point mutations in receptor binding pockets (e.g., Ser144Ala in β3-AR) to assess critical residues for affinity .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to quantify interaction strength .

Basic: What are the acute toxicity profiles under OECD guidelines?

Answer:

Classified as Category 4 for oral, dermal, and inhalation toxicity:

- LD50 Estimates : Oral >300–2000 mg/kg (rat), dermal >1000–2000 mg/kg (rabbit) .

- Symptoms : Limited data, but expect irritation, nausea, or respiratory distress. Preclinical studies in rodents are advised .

Advanced: How can computational modeling guide target identification?

Answer:

- Pharmacophore Mapping : Generate 3D models to screen for potential targets (e.g., kinases, GPCRs) using databases like ChEMBL .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for 100+ ns to assess binding stability and conformational changes .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.